Terbium triiodate
Description
Terbium triiodate (Tb(IO₃)₃) is a terbium(III) compound within the lanthanide iodate family. Terbium, a rare earth element (atomic number 65), exhibits a +3 oxidation state in most compounds, contributing to its stability in ionic lattices . This compound likely adopts a coordination structure similar to other lanthanide iodates, such as dysprosium triiodate (Dy(IO₃)₃) or holmium triiodate (Ho(IO₃)₃), characterized by strong ionic bonding and high thermal resilience .
Key inferred properties of this compound include:
- Coordination geometry: Likely octahedral or trigonal prismatic, as observed in terbium(III) coordination complexes .
- Thermal stability: Expected to follow trends in lanthanide mandelates, where terbium compounds exhibit distinct decomposition profiles compared to neighboring lanthanides .
- Optical properties: Potential luminescence due to terbium's characteristic green emission under UV excitation, as seen in terbium-doped scintillators .
Properties
CAS No. |
14732-20-8 |
|---|---|
Molecular Formula |
I3O9Tb |
Molecular Weight |
683.63 g/mol |
IUPAC Name |
terbium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Tb/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI Key |
BQNHJSVUMZSXKE-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tb+3] |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tb+3] |
Other CAS No. |
14732-20-8 |
Origin of Product |
United States |
Chemical Reactions Analysis
Direct Reaction of Terbium and Iodine
The elemental reaction between terbium metal and iodine gas produces TbI₃:
This reaction occurs at elevated temperatures (500–700°C) and requires controlled conditions to avoid side products like terbium oxides .
Acid-Base Reactions
Hydriodic acid (HI) reacts with terbium precursors to yield hydrated TbI₃:
-
With terbium oxide:
-
With terbium hydroxide:
These reactions occur in aqueous or alcoholic solutions, with precipitation of TbI₃ hydrates .
Alternative Methods
| Synthesis Method | Conditions | Key Features |
|---|---|---|
| Direct elemental reaction | 500–700°C, inert atmosphere | High purity, minimal byproducts |
| Hydriodic acid reaction | Aqueous solution, 25–100°C | Yields hydrated TbI₃ |
| Mercury(II) iodide route | 500°C, sealed container | Avoids oxide formation, requires Hg handling |
Hydrolysis in Water
Terbium triiodide dissolves in cold water but hydrolyzes in hot water, forming terbium(III) hydroxide:
The hydrolysis is pH-dependent, with complete precipitation of Tb(OH)₃ above pH 6 .
Reaction with Acids
-
Hydrochloric acid (HCl) :
Dissolves TbI₃ to form terbium(III) chloride:
Fluorescence studies indicate that terbium iodide solutions emit green light under UV excitation, attributed to Tb³⁺ electronic transitions . -
Sulfuric acid (H₂SO₄) :
Reacts vigorously to produce terbium(III) sulfate and iodine vapors:
Thermal Decomposition
Heating TbI₃ above 900°C induces decomposition:
Further heating yields terbium metal and iodine gas .
Key Research Findings
Comparison with Similar Compounds
Structural and Thermal Comparisons
Table 1: Thermal Decomposition Profiles of Terbium and Related Lanthanide Compounds
Key Findings :
- Terbium compounds, including mandelates, exhibit unique thermal behavior compared to dysprosium, holmium, and erbium analogs. For example, terbium mandelate dehydrates with a sharp endothermic peak at 180°C, while others display overlapping profiles .
- This suggests terbium triiodate may decompose at higher temperatures or via different mechanisms than Dy(IO₃)₃ or Ho(IO₃)₃.
Chemical and Redox Behavior
Table 2: Redox Properties of Terbium vs. Neighboring Lanthanides
| Element | Common Oxidation States | Redox Activity | Separation Challenges |
|---|---|---|---|
| Tb | +3, +4 | Moderate | Requires oxidation to +4 for isolation |
| Dy | +3 | Low | High similarity to Ho, Er |
| Ho | +3 | Low | High similarity to Dy, Er |
Key Findings :
Functional and Application-Based Comparisons
Key Findings :
- red for europium) .
- Compared to dysprosium triiodate, this compound might offer superior catalytic activity due to terbium’s mixed oxidation states, as seen in Tb(III,IV) oxide .
Q & A
Q. What are the established synthesis methods for terbium triiodate, and how can purity be validated?
this compound can be synthesized via solution-phase post-synthetic modification (PSM) processes, where terbium ions are immobilized on precursor frameworks (e.g., zirconium-based metal-organic frameworks). Key steps include optimizing reaction time, temperature, and ligand coordination to prevent aggregation . Purity validation involves energy-dispersive X-ray spectroscopy (EDS) for elemental mapping and X-ray diffraction (XRD) to confirm crystallinity. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies terbium content, while dynamic light scattering (DLS) detects nanoparticle aggregation .
Q. How do researchers characterize the photoluminescent properties of this compound?
Photoluminescence (PL) studies typically employ time-resolved emission spectroscopy (TRES) to analyze terbium’s 4f-4f transitions. Excitation wavelengths (e.g., 487 nm) are selected based on ligand-to-metal charge transfer bands. Decay-associated spectra (DAS) are generated using Maximum Entropy (MaxEnt) analysis, which provides robust lifetime measurements compared to conventional least-squares methods. Data interpretation should account for environmental factors (e.g., solvent polarity) and potential quenching agents like nitrite ions .
Advanced Research Questions
Q. How can contradictions in photoluminescence data from this compound studies be resolved?
Discrepancies in PL lifetimes or intensities often arise from methodological differences, such as excitation sources or data analysis algorithms. To resolve these:
- Compare results from MaxEnt and global exponential nonlinear least-squares (GExpNLLS) analysis, prioritizing MaxEnt for its reliability in nonideal conditions .
- Standardize experimental parameters (e.g., sample concentration, temperature) across studies.
- Use triplicate measurements and outlier removal protocols to minimize noise .
Q. What strategies optimize this compound’s energy-transfer efficiency in sensor applications?
Energy-transfer efficiency hinges on ligand alignment and terbium ion spacing. Advanced approaches include:
Q. How do researchers address terbium ion leaching during catalytic or sensing applications?
Leaching is mitigated by:
- Covalent immobilization of terbium ions via chelating ligands (e.g., acetate or phthalocyanine derivatives) .
- Stability testing using accelerated aging protocols (e.g., exposure to high temperatures or acidic media).
- Monitoring ion release via atomic absorption spectroscopy (AAS) over extended operational periods .
Methodological Considerations
Q. What statistical methods are recommended for analyzing this compound’s spectroscopic data?
- For PL decay kinetics: Apply multi-exponential fitting with Bayesian inference to handle heterogeneous samples.
- Use principal component analysis (PCA) to identify dominant spectral features in multivariate datasets .
- Report confidence intervals for lifetime measurements to quantify uncertainty .
Q. How should researchers design experiments to study this compound’s reactivity with halides?
- Conduct competitive binding assays with iodide/bromide solutions, monitored via UV-Vis or PL spectroscopy.
- Pair with density functional theory (DFT) calculations to predict binding affinities and transition states.
- Control humidity to prevent hydrolysis, which can alter reaction pathways .
Data Reproducibility and Reporting
Q. What metadata is critical for ensuring reproducibility in this compound synthesis?
Document:
- Precursor molar ratios and solvent purity.
- Stirring rate, reaction vessel material (e.g., glass vs. PTFE), and inert gas flow rates.
- Raw EDS/XRD data files and instrument calibration logs .
Q. How can interdisciplinary collaboration enhance this compound research?
- Partner with computational chemists to model terbium’s electronic structure.
- Collaborate with material scientists to explore hybrid composites (e.g., terbium-triiodate/graphene oxides) for enhanced conductivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
